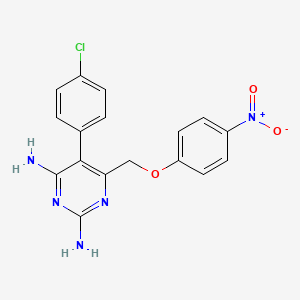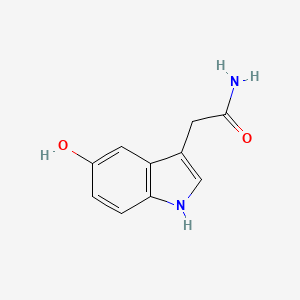
7-Chloro-2-quinoxalinone
Übersicht
Beschreibung
7-Chloro-2-quinoxalinone is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 7-Chloro-2-quinoxalinone consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) .
Physical And Chemical Properties Analysis
7-Chloro-2-quinoxalinone has a density of 1.5±0.1 g/cm3, a molar refractivity of 45.9±0.5 cm3, and a molar volume of 120.3±7.0 cm3 . It also has a polar surface area of 41 Å2 and a polarizability of 18.2±0.5 10-24 cm3 .
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibitors and Antioxidant Activity
- Quinoxalinone derivatives, including those with a 7-chloro group, have been found to be potent aldose reductase inhibitors with potential applications in managing complications of diabetes. Some compounds also exhibit strong antioxidant activity, highlighting their potential in combating oxidative stress-related diseases (Zou et al., 2015).
Novel Synthesis Techniques
- Innovative synthesis techniques for quinoxalinone derivatives have been developed. These techniques allow for the creation of a variety of bioactive quinoxaline-based compounds, including those with 7-chloro substitutions, showing promise in the treatment of diabetes and its complications (Yang et al., 2012).
Broad Pharmacological Profile
- Quinoxalinone and its derivatives, including 7-Chloro-2-quinoxalinone, have a broad pharmacological profile. They are used in the synthesis of biologically active compounds and exhibit a range of activities like antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular (Ramli et al., 2014).
Antimicrobial Properties
- Certain 7-chloro quinoxalinone derivatives demonstrate significant antimicrobial properties. This suggests their potential use as antimicrobial agents in medical and pharmaceutical applications (Ajani et al., 2010).
Structural Analysis
- The crystal structures of various quinoxalinone derivatives, including those with 7-chloro substitutions, have been determined. This structural analysis is crucial for understanding their properties and potential applications in various fields (Mondieig et al., 2011).
Pharmaceutical Applications
- The quinoxalinone core, characterized by its nitrogen-containing heterocycles, is found in many pharmacologically active compounds. This includes quinoxalinone derivatives with 7-chloro groups, which have entered clinical trials, signifying their importance in drug development (Shi et al., 2017).
Potential in Neuroscience
- Quinoxalinone derivatives are being explored for their neuropharmacological effects. Studies on animals have shown varying effects, such as analgesia, sedation, and anticonvulsant actions, indicating their potential in neuroscience and drug development (Olayiwola et al., 2007).
Wirkmechanismus
Target of Action
Quinoxaline derivatives, to which 7-chloro-2-quinoxalinone belongs, are known for their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules .
Mode of Action
Quinoxaline derivatives are known for their diverse applications in pharmaceutical and materials fields, especially in recyclable heterogeneous catalytic reactions for direct c–h functionalisation .
Biochemical Pathways
Quinoxaline derivatives have been reported to demonstrate a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinoxaline derivatives are known to exhibit various pharmacological actions such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activity .
Action Environment
The wide applications of quinoxaline derivatives in pharmaceutical and materials fields suggest that they may be influenced by various environmental factors .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDXVGIAGDJBIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333207 | |
| Record name | 7-Chloro-2-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59489-30-4 | |
| Record name | 7-Chloro-2-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1,2-dihydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B1362699.png)

![1-[4-(3-Methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1362703.png)
